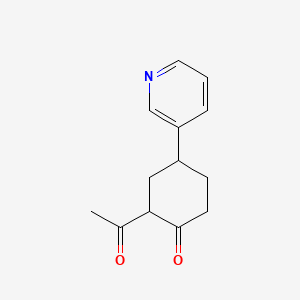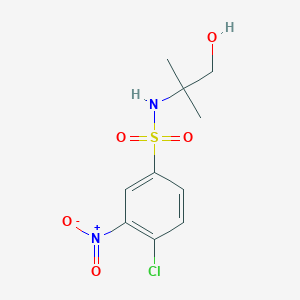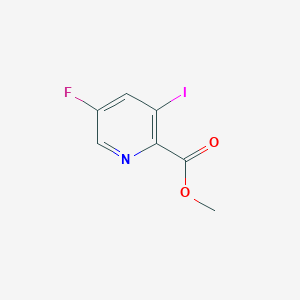
2-Acetyl-4-(3-pyridinyl)cyclohexanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetyl-4-(3-pyridinyl)cyclohexanone is an organic compound that features a cyclohexanone ring substituted with an acetyl group and a pyridinyl group. This compound is of interest due to its unique structure, which combines the properties of both cyclohexanone and pyridine derivatives. It is used in various fields, including organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-4-(3-pyridinyl)cyclohexanone typically involves the acetylation of cyclohexanone followed by the introduction of the pyridinyl group. One common method involves the use of enamines as intermediates. Cyclohexanone is first reacted with pyrrolidine in the presence of an acid catalyst to form an enamine. This enamine is then acetylated using acetic anhydride. The resulting product is hydrolyzed to yield 2-acetylcyclohexanone .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The process typically involves the same steps of enamine formation, acetylation, and hydrolysis, but with industrial-grade reagents and equipment.
Analyse Des Réactions Chimiques
Types of Reactions
2-Acetyl-4-(3-pyridinyl)cyclohexanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The pyridinyl group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridinyl derivatives.
Applications De Recherche Scientifique
2-Acetyl-4-(3-pyridinyl)cyclohexanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Acetyl-4-(3-pyridinyl)cyclohexanone involves its interaction with specific molecular targets. The acetyl group can participate in nucleophilic addition reactions, while the pyridinyl group can engage in coordination with metal ions or hydrogen bonding with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Acetylcyclohexanone: Lacks the pyridinyl group, making it less versatile in terms of chemical reactivity.
4-(3-Pyridinyl)cyclohexanone: Lacks the acetyl group, affecting its overall chemical properties.
Uniqueness
2-Acetyl-4-(3-pyridinyl)cyclohexanone is unique due to the presence of both the acetyl and pyridinyl groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
103319-10-4 |
|---|---|
Formule moléculaire |
C13H15NO2 |
Poids moléculaire |
217.26 g/mol |
Nom IUPAC |
2-acetyl-4-pyridin-3-ylcyclohexan-1-one |
InChI |
InChI=1S/C13H15NO2/c1-9(15)12-7-10(4-5-13(12)16)11-3-2-6-14-8-11/h2-3,6,8,10,12H,4-5,7H2,1H3 |
Clé InChI |
YHMBTWNQVFIUHF-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1CC(CCC1=O)C2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(2S,3R,4R,5S,6R)-2-(3-(benzo[b]thiophen-2-ylmethyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol](/img/structure/B13974542.png)







